molecular formula C24H21NS B11616670 7-(4-Methylphenyl)-5,6,7,13-tetrahydronaphtho[2,1-c][1,5]benzothiazepine

7-(4-Methylphenyl)-5,6,7,13-tetrahydronaphtho[2,1-c][1,5]benzothiazepine

Cat. No.: B11616670
M. Wt: 355.5 g/mol
InChI Key: QJCJJBJXCCQGTC-UHFFFAOYSA-N
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Description

7-(4-Methylphenyl)-5,6,7,13-tetrahydrobenzo[b]naphtho[1,2-e][1,4]thiazepine is a complex heterocyclic compound that features a fused ring system incorporating a thiazepine ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(4-methylphenyl)-5,6,7,13-tetrahydrobenzo[b]naphtho[1,2-e][1,4]thiazepine can be achieved through multicomponent reactions. One approach involves the Betti reaction, where aminobenzylnaphthols are prepared from 2-naphthol, aromatic aldehydes, and 2-aminopyridine. These intermediates are then subjected to Bargellini multicomponent reactions using chloroform and aliphatic ketones in the presence of sodium hydroxide .

Industrial Production Methods: Continuous flow synthesis offers advantages such as improved reaction control, scalability, and safety .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, potentially forming quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, introducing various substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-(4-methylphenyl)-5,6,7,13-tetrahydrobenzo[b]naphtho[1,2-e][1,4]thiazepine involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, altering their activity. The exact pathways and targets are still under investigation, but its structural features suggest potential interactions with biological macromolecules .

Comparison with Similar Compounds

Uniqueness: 7-(4-Methylphenyl)-5,6,7,13-tetrahydrobenzo[b]naphtho[1,2-e][1,4]thiazepine is unique due to its specific fused ring system and the presence of a thiazepine ring. This structural arrangement imparts distinct chemical and biological properties, differentiating it from other similar compounds.

Biological Activity

7-(4-Methylphenyl)-5,6,7,13-tetrahydronaphtho[2,1-c][1,5]benzothiazepine is a compound belonging to the benzothiazepine family, which has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities, supported by relevant research findings and case studies.

Anticancer Activity

Recent studies have highlighted the potential of benzothiazepine derivatives in cancer therapy. A notable investigation synthesized a series of 1,5-benzothiazepine derivatives and evaluated their anticancer activity against different cell lines. Among these compounds, several exhibited significant cytotoxic effects:

  • BT18 : 64.5% inhibition against EGFR tyrosine kinase.
  • BT19 : 57.3% inhibition against EGFR tyrosine kinase.
  • BT20 : 55.8% inhibition against EGFR tyrosine kinase.

These compounds showed superior activity compared to standard drugs like methotrexate and are promising candidates for further development in cancer therapy .

Antimicrobial Activity

The antimicrobial efficacy of 1,5-benzothiazepine derivatives has also been documented. In vitro studies revealed that certain derivatives exhibited potent activity against various bacterial strains:

CompoundMIC (μg/mL)MFC (μg/mL)Activity Type
Compound 12–610–14Antifungal against C. neoformans
Compound 240-Antibacterial against E. coli and S. aureus

These findings indicate that modifications in the phenyl ring significantly enhance antimicrobial properties .

Anti-inflammatory Activity

Research has demonstrated the anti-inflammatory potential of benzothiazepine derivatives. In vivo studies assessed the effects of these compounds on acute inflammation models:

  • Compound 4 : Significant reduction in rat paw edema compared to diclofenac.
  • Compound 5 : Comparable anti-inflammatory efficacy.

These results suggest that benzothiazepines could serve as effective anti-inflammatory agents .

The biological activities of benzothiazepines are attributed to their ability to interact with various molecular targets:

  • EGFR Inhibition : The ability to inhibit the epidermal growth factor receptor is crucial for anticancer properties.
  • Antimicrobial Mechanisms : The compounds disrupt bacterial cell walls or inhibit essential bacterial enzymes.

Case Studies

A case study involving a novel series of benzothiazepines demonstrated their effectiveness in treating lung cancer. The synthesized compounds were tested against human lung cancer cell lines and showed promising results in inhibiting cell growth. Notably, two compounds exhibited significant activity against Plasmodium falciparum, indicating potential antimalarial properties as well .

Properties

Molecular Formula

C24H21NS

Molecular Weight

355.5 g/mol

IUPAC Name

7-(4-methylphenyl)-5,6,7,13-tetrahydronaphtho[2,1-c][1,5]benzothiazepine

InChI

InChI=1S/C24H21NS/c1-16-10-12-18(13-11-16)24-20-15-14-17-6-2-3-7-19(17)23(20)25-21-8-4-5-9-22(21)26-24/h2-13,24-25H,14-15H2,1H3

InChI Key

QJCJJBJXCCQGTC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4CC3)NC5=CC=CC=C5S2

Origin of Product

United States

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